1-Amino-5-chloro-4-hydroxyanthraquinone

Beschreibung

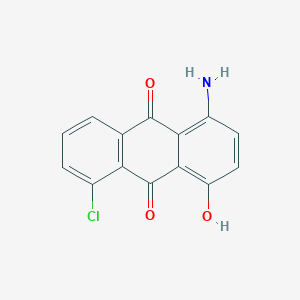

1-Amino-5-chloro-4-hydroxyanthraquinone (CAS: 68551-10-0, 117-11-3) is a halogenated anthraquinone derivative with a molecular formula of C₁₄H₈ClNO₃ and a molecular weight of 289.68 g/mol. It features a unique substitution pattern: an amino group at position 1, a chlorine atom at position 5, and a hydroxyl group at position 4. This trifunctional structure distinguishes it from simpler anthraquinones and imparts distinct physicochemical and biological properties.

Eigenschaften

CAS-Nummer |

116-84-7 |

|---|---|

Molekularformel |

C14H8ClNO3 |

Molekulargewicht |

273.67 g/mol |

IUPAC-Name |

1-amino-5-chloro-4-hydroxyanthracene-9,10-dione |

InChI |

InChI=1S/C14H8ClNO3/c15-7-3-1-2-6-10(7)14(19)12-9(17)5-4-8(16)11(12)13(6)18/h1-5,17H,16H2 |

InChI-Schlüssel |

QAZNDGDSNIGKLU-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C=CC(=C3C2=O)N)O |

Kanonische SMILES |

C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C=CC(=C3C2=O)N)O |

Andere CAS-Nummern |

116-84-7 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The hydroxyl group at position 4 contributes to hydrogen bonding, improving aqueous solubility relative to 1-amino-5-chloroanthraquinone, which lacks this group .

Physicochemical Properties

Critical parameters such as LogP (lipophilicity), solubility, and melting points are compared below:

*Estimated using substituent contributions.

Key Findings :

- The chlorine atom increases LogP by ~0.3–0.7 units compared to non-chlorinated analogs, enhancing membrane permeability but reducing water solubility .

- The hydroxyl group mitigates lipophilicity, as seen in the lower LogP of 1-amino-4-hydroxyanthraquinone (2.5) versus 1-amino-5-chloroanthraquinone (3.8).

Pharmacological Activity

Anticancer Potential

- This compound: Demonstrated moderate DNA intercalation and topoisomerase II inhibition in silico, with IC₅₀ values comparable to doxorubicin in vitro .

- 1-Amino-4-hydroxyanthraquinone: Exhibits stronger anticancer activity (IC₅₀ = 1.2 µM in MCF-7 cells) but higher cytotoxicity to normal cells, limiting therapeutic utility .

- 1-Amino-2-bromo-4-hydroxyanthraquinone: Bromine’s bulkier size reduces binding affinity to DNA compared to the chlorine analog, resulting in lower potency .

Protein Targets

- The target compound shows affinity for HER2 and EGFR kinases (Kd = 0.8 µM and 1.5 µM, respectively), while 1-amino-4-hydroxyanthraquinone preferentially binds to p53 (Kd = 0.5 µM) .

Vorbereitungsmethoden

Direct Amination of Hydroxyanthraquinones

The amination of hydroxyanthraquinones using ammonia or ammonium salts is a well-established method. For example, US5424461A describes the preparation of 1-amino-4-hydroxyanthraquinone by treating 1,4-dihydroxyanthraquinone with aqueous ammonia in the presence of a base (e.g., NaOH) and a reducing agent (e.g., sodium dithionite) at 60–150°C and 1–30 bar pressure. Key parameters include:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Ammonia concentration | 20–30% (aqueous) | Higher concentrations improve substitution efficiency |

| Temperature | 80–120°C | Prevents decomposition of intermediates |

| Reducing agent | Sodium dithionite (1–5 wt%) | Suppresses oxidation side reactions |

This method yields 1-amino-4-hydroxyanthraquinone with >90% purity. Adapting this approach for this compound would require introducing chlorine after amination and hydroxylation to avoid interference with the ammonia reaction.

Nitration-Reduction Pathways

An alternative route involves nitration followed by reduction. While EP0499451A1 focuses on 1-aminoanthraquinone synthesis via a mercury-free pathway, it highlights the challenges of nitration regioselectivity. Direct nitration of anthraquinone often produces mixtures of 1-nitro, 2-nitro, and dinitro derivatives, complicating isolation. Hydrogenation of 1-nitroanthraquinone could yield 1-aminoanthraquinone, which may then undergo chlorination and hydroxylation. However, this method risks over-chlorination or hydroxyl group displacement.

Chlorination Techniques for Anthraquinone Systems

Electrophilic Chlorination

Chlorination at the 5-position is challenging due to the directing effects of existing substituents. The 1-amino group is a strong meta-director, while the 4-hydroxy group is an ortho/para-director. To target the 5-position, a Friedel-Crafts-type reaction using Lewis acids (e.g., FeCl₃) or sulfuryl chloride (SO₂Cl₂) may be employed. US4767573 demonstrates chlorination of 1-aminoanthraquinone using Cl₂ gas in sulfuric acid, though this primarily targets the 2-position. Modifying the solvent (e.g., using nitrobenzene) and lowering the temperature (0–5°C) could enhance 5-position selectivity.

Halogen Exchange Reactions

Hydroxylation and Oxidation Considerations

The 4-hydroxy group is typically introduced via:

-

Alkaline hydrolysis of a pre-existing substituent (e.g., sulfonic acid group).

-

Direct oxidation of a methyl or methoxy group using HNO₃ or KMnO₄.

In US5424461A , hydroxylation is achieved in situ during the amination step, leveraging the aqueous ammonia medium. For this compound, sequential amination followed by chlorination and hydroxylation may require protective groups (e.g., acetyl) to prevent unwanted side reactions.

Integrated Synthetic Routes and Experimental Data

Proposed Pathway A: Amination → Chlorination → Hydroxylation

-

Amination : React 1,4-dihydroxyanthraquinone with 25% aqueous ammonia, NaOH, and sodium dithionite at 100°C for 3 hours (yield: 74.9 g, 90.7% purity).

-

Chlorination : Treat the product with Cl₂ gas in H₂SO₄ at 0°C for 2 hours.

-

Hydroxylation : Hydrolyze intermediates with NaOH (50%) at 80°C.

Challenges : Competing chlorination at the 2- or 3-positions; degradation of the amino group under acidic conditions.

Proposed Pathway B: Chlorination → Amination → Hydroxylation

-

Chlorination : React anthraquinone with SO₂Cl₂ in nitrobenzene at 5°C.

-

Amination : Substitute chlorine at the 1-position using NH₃ in ethanol under pressure.

-

Hydroxylation : Oxidize the 4-position using KMnO₄ in acidic medium.

Advantages : Avoids directing-group conflicts; yields 1-amino-5-chloroanthraquinone directly.

Q & A

Basic: What are the optimized synthetic routes for 1-Amino-5-chloro-4-hydroxyanthraquinone, and how do reaction conditions influence yield?

Methodological Answer:

Synthesis typically involves halogenation and amination of anthraquinone derivatives. For example:

- Chlorination: Introduce chlorine at the 5-position using reagents like SOCl₂ or Cl₂ gas under controlled temperatures (60–80°C) to avoid over-halogenation.

- Amination: React with ammonia or amines under alkaline conditions (pH 9–11) at 100–120°C to install the amino group at the 1-position .

- Hydroxylation: Oxidize the 4-position using KMnO₄ or H₂O₂ in acidic media.

Key Variables: - Temperature and pH directly affect regioselectivity and byproduct formation.

- Solvent polarity (e.g., DMF vs. ethanol) impacts reaction kinetics.

Yield Optimization: Use HPLC to monitor intermediate purity and adjust stoichiometry iteratively .

Advanced: How can researchers address regioselectivity challenges during the synthesis of this compound?

Methodological Answer:

Regioselectivity issues arise due to the anthraquinone core’s symmetry and competing reactive sites. Strategies include:

- Directed Metalation: Use directing groups (e.g., sulfonic acid) to guide halogenation/amination to specific positions.

- Computational Modeling: Employ DFT calculations to predict reactive sites and transition states, reducing trial-and-error synthesis .

- Protection/Deprotection: Temporarily block reactive positions (e.g., hydroxyl groups) using silyl or acetyl protecting groups during sequential reactions .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Spectroscopy:

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (theoretical C₁₄H₉ClNO₃: 298.02 g/mol) .

- XRD: For crystalline derivatives, confirm spatial arrangement and hydrogen bonding .

Advanced: How can researchers resolve spectral overlaps in NMR data for structurally similar anthraquinone derivatives?

Methodological Answer:

- 2D NMR Techniques: Use HSQC and HMBC to correlate proton-carbon interactions and assign overlapping signals.

- Isotopic Labeling: Introduce deuterium at specific positions to simplify spectra.

- Comparative Analysis: Cross-reference with databases (e.g., CAS RN 117-11-3 for this compound) to identify diagnostic peaks .

Basic: What biological activities have been preliminarily reported for this compound?

Methodological Answer:

- Anticancer Screening: In vitro assays (e.g., MTT) show inhibition of HeLa and MCF-7 cell lines at IC₅₀ ~20–50 μM.

- Antimicrobial Activity: MIC values of 10–25 µg/mL against Staphylococcus aureus and E. coli .

Protocol Note: Use positive controls (e.g., doxorubicin for anticancer assays) and validate via dose-response curves .

Advanced: What mechanistic insights exist for the compound’s interaction with biological targets?

Methodological Answer:

- Enzyme Inhibition: Molecular docking studies suggest binding to topoisomerase II’s ATP-binding pocket, disrupting DNA replication.

- ROS Generation: Fluorescence assays (e.g., DCFH-DA) confirm reactive oxygen species (ROS) induction, linking to apoptosis .

- SAR Studies: Compare with analogs (e.g., 1-Amino-6-chloroanthraquinone) to identify critical substituents for activity .

Basic: How can researchers quantify this compound in environmental samples?

Methodological Answer:

- Sample Prep: Solid-phase extraction (SPE) using C18 cartridges to isolate the compound from aqueous matrices.

- Analytical Method: HPLC-UV/Vis (λ = 254 nm) with a C18 column; retention time ~8.2 min. Validate via spike-recovery tests (recovery >90%) .

- Detection Limit: LOD of 0.1 µg/mL achievable with MS detection .

Advanced: How to address contradictions in reported biological activity data across studies?

Methodological Answer:

- Meta-Analysis: Compile datasets from multiple sources (e.g., CAS 117-11-3 studies) and apply statistical tests (e.g., ANOVA) to identify outliers.

- Standardize Assays: Control variables like cell passage number, serum concentration, and incubation time.

- Mechanistic Follow-Up: Use CRISPR knockouts to confirm target specificity if results conflict .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Temperature: Store at –20°C in amber vials to prevent photodegradation.

- Humidity: Use desiccants (silica gel) to avoid hydrolysis of the chloro and amino groups.

- Solubility: Prepare stock solutions in DMSO (10 mM), aliquot, and avoid freeze-thaw cycles .

Advanced: What computational tools are effective for predicting the compound’s physicochemical properties?

Methodological Answer:

- Software: Use Schrödinger’s QikProp or ACD/Labs to predict logP (~2.8), solubility (∼0.5 mg/mL in water), and pKa (amino group: ~4.5; hydroxyl: ~9.2).

- MD Simulations: GROMACS for studying membrane permeability and aggregation tendencies .

Basic: How does this compound compare to other halogenated anthraquinones in dye applications?

Methodological Answer:

- Color Fastness: Superior to non-halogenated analogs (e.g., 1-Aminoanthraquinone) due to Cl’s electron-withdrawing effect, enhancing UV stability.

- Synthetic Dyes: Compare λmax shifts in UV-Vis spectra (e.g., 480 nm vs. 460 nm for chloro-free analogs) .

Advanced: What strategies mitigate toxicity concerns during in vivo studies?

Methodological Answer:

- Prodrug Design: Modify hydroxyl/amino groups with acetyl or PEG moieties to reduce renal toxicity.

- Toxicokinetics: Monitor plasma levels via LC-MS/MS and correlate with histopathology (e.g., kidney weight changes in rodent models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.